molecular formula C24H19ClFNO3S B2518904 3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one CAS No. 866810-43-7

3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one

Cat. No. B2518904
CAS RN: 866810-43-7
M. Wt: 455.93
InChI Key: JPQPGHGRUOETFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one” is a complex organic molecule. It contains a quinolinone core, which is a type of heterocyclic compound. This core is substituted with a sulfonyl group attached to a 4-chlorophenyl group, a fluoro group, and a 2,5-dimethylphenylmethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the quinolinone core could be synthesized using known methods for constructing heterocyclic compounds. The sulfonyl, fluoro, and 2,5-dimethylphenylmethyl groups could then be added in subsequent steps through various types of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, fluoro, and phenyl groups would likely have a significant impact on the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group might make the compound a good electrophile, while the fluoro group could potentially make it more resistant to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the sulfonyl and fluoro groups might affect its polarity, which could in turn affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or other molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploring its synthesis, studying its properties, and investigating its potential uses. For example, if it’s found to have interesting biological activity, it could be developed into a new drug .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO3S/c1-15-3-4-16(2)17(11-15)13-27-14-23(24(28)21-12-19(26)7-10-22(21)27)31(29,30)20-8-5-18(25)6-9-20/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQPGHGRUOETFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.